molecular formula C14H15NO4 B12889662 Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate

Cat. No.: B12889662
M. Wt: 261.27 g/mol
InChI Key: HZWRGJHCZQZUNV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is an organic compound that features both a phenolic and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the Phenolic Group: The phenolic group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The isoxazole ring can be reduced under certain conditions to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The phenolic group could participate in hydrogen bonding or other interactions, while the isoxazole ring might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-3-(1,2,4-oxadiazol-5-yl)propanoate
  • Ethyl 3-(4-hydroxyphenyl)-3-(pyrazol-5-yl)propanoate

Uniqueness

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is unique due to the presence of both a phenolic and an isoxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-(1,2-oxazol-5-yl)propanoate

InChI

InChI=1S/C14H15NO4/c1-2-18-14(17)9-12(13-7-8-15-19-13)10-3-5-11(16)6-4-10/h3-8,12,16H,2,9H2,1H3

InChI Key

HZWRGJHCZQZUNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=CC=NO2

Origin of Product

United States

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